3-Chloropyrrolidine-2,5-dione
Description
3-Chloropyrrolidine-2,5-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring with two ketone groups at positions 2 and 5 and a chlorine substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and synthetic chemistry. Pyrrolidine-2,5-dione derivatives are widely studied for their bioactivity, including antiviral, anti-inflammatory, and receptor-binding properties . The chlorine atom at position 3 likely enhances electrophilicity, influencing reactivity in further functionalization or biological interactions.
Properties
IUPAC Name |
3-chloropyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJZMVSJWUHDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559849 | |
| Record name | 3-Chloropyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61682-80-2 | |
| Record name | 3-Chloropyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treating it with chlorine sources such as sodium hypochlorite (bleach), t-butylhypochlorite, or chlorine gas . The reaction typically involves the chlorination of succinimide in an aqueous or organic solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of succinimide in large-scale reactors. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, solvent, and chlorine source, are carefully controlled to achieve efficient chlorination and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Chlorination: It acts as a chlorinating agent, introducing chlorine atoms into organic molecules.
Oxidation: It serves as a mild oxidant, capable of oxidizing primary and secondary alcohols to aldehydes and ketones.
Common Reagents and Conditions:
Chlorination: Common reagents include electron-rich arenes such as aniline and mesitylene, which are readily monochlorinated by this compound.
Major Products:
Chlorination: The major products are chlorinated derivatives of the starting materials.
Oxidation: The major products are aldehydes and ketones derived from the oxidation of alcohols.
Scientific Research Applications
3-Chloropyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloropyrrolidine-2,5-dione involves the transfer of a chlorine atom to the target molecule. This chlorination reaction occurs through the formation of a highly reactive N–Cl bond, which acts as a source of “Cl+” (chloronium ion) . The compound can also function as an oxidant by accepting electrons from the substrate, leading to the formation of oxidized products . In the context of enzyme inhibition, this compound interacts with the active site of carbonic anhydrase isoenzymes, inhibiting their catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Pyrrolidine-2,5-dione derivatives exhibit diverse bioactivities depending on substituent type and position. Below is a comparative analysis of key analogs:
Key Research Findings
Substituent Effects on Bioactivity :
- Chlorine vs. Benzylidene : Chlorine at position 3 (hypothetical) may enhance electrophilicity compared to benzylidene-substituted analogs, which exhibit antiviral activity via π-π stacking interactions .
- Alkyl Chains : Long alkyl chains (e.g., tetradecyl in 3-methylene derivatives) improve membrane permeability, critical for QS inhibition .
- Aromatic vs. Heteroaromatic Groups : Indole and pyridyl substituents enhance receptor binding (e.g., 5-HT1A affinity) due to planar aromatic systems .
Synthetic Accessibility :
Stability and Pharmacokinetics :
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Structural Comparison of Substituted Pyrrolidine-2,5-diones
| Substituent Position | Compound Example | Key Structural Feature | Impact on Activity |
|---|---|---|---|
| Position 3 (Chlorine) | This compound | Electrophilic Cl atom | Potential for nucleophilic substitution reactions. |
| N1 (Alkyl/Aryl) | 1-(3-Pyridyl)pyrrolidine-2,5-dione | Pyridyl group | Enhanced receptor binding via heteroaromaticity. |
| Position 2 (Dichlorobenzyl) | 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione | Bulky aromatic substituent | Improved crystallinity and stability . |
Biological Activity
3-Chloropyrrolidine-2,5-dione, also known as N-chlorosuccinimide, is a chemical compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 1-Chloropyrrolidine-2,5-dione
- Molecular Formula : C4H4ClNO2
- Molecular Weight : 133.53 g/mol
- CAS Number : 128-09-6
The biological activity of this compound primarily involves its role as a chlorinating agent. The compound can interact with nucleophilic sites on proteins and other biomolecules, leading to alterations in their activity. Specifically, the chloropropyl group can form covalent bonds with target molecules, while the pyrrolidine-2,5-dione moiety participates in hydrogen bonding and other non-covalent interactions.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase isoenzymes, which are crucial in regulating physiological processes such as acid-base balance and fluid secretion. This inhibition may have therapeutic implications for conditions like glaucoma and epilepsy.
| Enzyme | Inhibition Type | Potential Application |
|---|---|---|
| Carbonic Anhydrase | Competitive Inhibition | Glaucoma, Epilepsy |
Antimicrobial and Anticancer Properties
Research indicates that derivatives of pyrrolidine-2,5-dione structures exhibit significant biological activities including antimicrobial and anticancer properties. These compounds may inhibit specific enzymes or interact with cellular receptors involved in disease pathways .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated the anticancer potential of pyrrolidine derivatives, including this compound. Results indicated that these compounds could inhibit cancer cell proliferation through enzyme inhibition mechanisms.
-
Enzyme Interaction Studies :
- In vitro assays demonstrated that this compound could effectively inhibit carbonic anhydrase activity. The IC50 values were determined to assess potency against various isoforms of the enzyme.
Comparative Analysis with Similar Compounds
| Compound Name | Type of Reaction | Biological Activity |
|---|---|---|
| N-Bromosuccinimide | Bromination | Antimicrobial |
| N-Iodosuccinimide | Iodination | Antiviral |
This compound is unique among similar compounds due to its specific reactivity as a chlorinating agent and mild oxidant. Its ability to selectively chlorinate electron-rich arenes enhances its utility in organic synthesis and medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
